molecular formula C14H29NO B13355123 (1S,2S)-2-(dibutylamino)cyclohexan-1-ol

(1S,2S)-2-(dibutylamino)cyclohexan-1-ol

Cat. No.: B13355123
M. Wt: 227.39 g/mol
InChI Key: DULGETQCDIMMED-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-(dibutylamino)cyclohexan-1-ol is an organic compound with a cyclohexane ring substituted with a dibutylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(dibutylamino)cyclohexan-1-ol typically involves the reaction of cyclohexanone with dibutylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Large-scale reactors: To handle the increased volume of reactants.

    Continuous flow systems: To ensure consistent production and quality control.

    Purification steps: Such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(dibutylamino)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The dibutylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

    Oxidation products: Cyclohexanone derivatives.

    Reduction products: Various amine derivatives.

    Substitution products: Compounds with different functional groups replacing the dibutylamino group.

Scientific Research Applications

(1S,2S)-2-(dibutylamino)cyclohexan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(dibutylamino)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to active sites: Inhibiting or activating enzyme activity.

    Modulating receptor activity: Affecting signal transduction pathways.

    Altering cellular processes: Influencing cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simple alcohol with a cyclohexane ring.

    Cyclohexanone: A ketone derivative of cyclohexane.

    Dibutylamine: An amine with two butyl groups.

Uniqueness

(1S,2S)-2-(dibutylamino)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both a dibutylamino group and a hydroxyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

Molecular Formula

C14H29NO

Molecular Weight

227.39 g/mol

IUPAC Name

(1S,2S)-2-(dibutylamino)cyclohexan-1-ol

InChI

InChI=1S/C14H29NO/c1-3-5-11-15(12-6-4-2)13-9-7-8-10-14(13)16/h13-14,16H,3-12H2,1-2H3/t13-,14-/m0/s1

InChI Key

DULGETQCDIMMED-KBPBESRZSA-N

Isomeric SMILES

CCCCN(CCCC)[C@H]1CCCC[C@@H]1O

Canonical SMILES

CCCCN(CCCC)C1CCCCC1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.